molecular formula C9H11ClFN B13599175 [2-(3-Chloro-4-fluorophenyl)ethyl](methyl)amine

[2-(3-Chloro-4-fluorophenyl)ethyl](methyl)amine

Cat. No.: B13599175
M. Wt: 187.64 g/mol
InChI Key: TWEIYDOFZVKVIU-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)ethylamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)ethylamine typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Chloro-4-fluorophenyl)ethylamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)ethylamine involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethylamine
  • 2-(3-Chlorophenyl)ethylamine
  • 2-(3-Bromo-4-fluorophenyl)ethylamine

Uniqueness

The unique combination of chloro and fluoro substituents on the phenyl ring of 2-(3-Chloro-4-fluorophenyl)ethylamine distinguishes it from other similar compounds

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-N-methylethanamine

InChI

InChI=1S/C9H11ClFN/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3

InChI Key

TWEIYDOFZVKVIU-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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